molecular formula C8H12BNO3 B8628560 (6-Methoxy-2,4-dimethylpyridin-3-yl)boronic acid

(6-Methoxy-2,4-dimethylpyridin-3-yl)boronic acid

Cat. No.: B8628560
M. Wt: 181.00 g/mol
InChI Key: KRZYQFCVXYVLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxy-2,4-dimethylpyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H12BNO3 and its molecular weight is 181.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(6-methoxy-2,4-dimethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c1-5-4-7(13-3)10-6(2)8(5)9(11)12/h4,11-12H,1-3H3

InChI Key

KRZYQFCVXYVLFS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1C)OC)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-bromo-6-methoxy-2,4-dimethylpyridine (150 mg) was added to THF (3 mL). The solution was cooled to −78° C., and n-butyllithium (1.63 M solution in n-hexane, 0.468 mL) was added, followed by stirring at the same temperature for 30 minutes. Trimethyl borate (0.108 mL) was added to the reaction mixture, and the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure. THF was distilled off. The resulting residue was filtered. The solid collected by filtration was washed with water and n-heptane to give the title compound (41 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.468 mL
Type
reactant
Reaction Step Two
Quantity
0.108 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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